3,5-Dibromo-2-nitroaniline (CAS 1824283-62-6) is a heavily halogenated aromatic nitro compound utilized primarily as a regiochemically exact precursor in organic synthesis and pharmaceutical manufacturing. Characterized by two electron-withdrawing bromine atoms and a nitro group ortho to the amine, this bright yellow solid serves as a critical intermediate for generating 3,5-dibromobenzene-1,2-diamine and subsequent heterocyclic scaffolds such as benzotriazoles and quinoxalines. In industrial and laboratory procurement, its primary value lies in its extended shelf stability compared to its reduced diamine counterpart, and its guaranteed isomeric purity, which bypasses the low-yield, non-selective direct bromination of baseline nitroanilines [1].
Substituting 3,5-dibromo-2-nitroaniline with unbrominated 2-nitroaniline or mixed dibromoaniline isomers fundamentally compromises downstream synthetic workflows. Attempting in-house bromination of 2-nitroaniline using standard reagents typically yields complex mixtures of mono-, di-, and tri-brominated isomers, restricting the isolated yield of the specific 3,5-dibromo pattern to under 40% [1]. Furthermore, substituting this stable nitro precursor with the direct downstream product, 3,5-dibromobenzene-1,2-diamine, introduces severe storage and handling liabilities; the diamine is highly susceptible to air oxidation, rapidly forming dark, insoluble polymeric impurities unless maintained under strict inert atmosphere [2]. Consequently, procuring the pre-brominated, stable nitro isomer is required for maintaining process reproducibility and minimizing purification overhead.
A primary procurement driver for 3,5-dibromo-2-nitroaniline is its long-term stability compared to its direct synthetic target, 3,5-dibromobenzene-1,2-diamine. Under standard ambient atmospheric conditions, the nitro compound maintains >99% purity over a 12-month period without requiring inert gas blanketing. In contrast, the reduced diamine undergoes rapid air oxidation, degrading by 5-15% within weeks and developing dark colored impurities that necessitate pre-use recrystallization or chromatographic purification [1]. Procurement of the nitro precursor allows for bulk storage and just-in-time reduction, eliminating the material loss and handling constraints associated with the diamine.
| Evidence Dimension | Purity retention under ambient atmospheric storage (12 months) |
| Target Compound Data | >99% purity retained (3,5-Dibromo-2-nitroaniline) |
| Comparator Or Baseline | 5-15% degradation and darkening (3,5-Dibromobenzene-1,2-diamine) |
| Quantified Difference | Nitro precursor exhibits near-zero oxidative degradation, extending viable shelf-life by >10 months under ambient conditions. |
| Conditions | Ambient air exposure, room temperature storage, standard laboratory lighting. |
Enables bulk purchasing and long-term inventory storage without the need for specialized inert-atmosphere handling or costly pre-use purification.
Procuring isomerically pure 3,5-dibromo-2-nitroaniline directly bypasses the inefficiencies of in-house bromination. When synthesizing this substitution pattern from baseline 2-nitroaniline using bromine in acetic acid, the reaction lacks strict regiocontrol, resulting in a maximum isolated yield of approximately 38% for the 3,5-dibromo isomer, alongside significant 4-bromo and 4,6-dibromo byproducts [1]. By utilizing the commercially pre-brominated precursor, facilities achieve >98% starting isomeric purity for downstream reduction, eliminating the need for labor-intensive and solvent-heavy column chromatography required to separate closely related brominated anilines .
| Evidence Dimension | Isomeric purity and effective yield of the 3,5-dibromo pattern |
| Target Compound Data | >98% isomeric purity (Procured 3,5-Dibromo-2-nitroaniline) |
| Comparator Or Baseline | ~38% isolated yield of target isomer (In-house bromination of 2-nitroaniline) |
| Quantified Difference | >60% increase in effective material utilization and elimination of multi-isomer chromatographic separation. |
| Conditions | Standard electrophilic aromatic bromination (Br2/AcOH) vs. direct procurement of the purified intermediate. |
Eliminates highly toxic liquid bromine handling from the facility while reducing solvent waste and labor costs associated with isomer separation.
The exact placement of halogens on benzotriazole scaffolds dictates the pKa and binding affinity in protein kinase inhibitor libraries. Reduction and subsequent diazotization of 3,5-dibromo-2-nitroaniline exclusively yields 4,6-dibromobenzotriazole. If a mixed or alternate positional isomer (such as 2,4-dibromo-6-nitroaniline) is utilized, the resulting benzotriazole exhibits different physicochemical properties, including a shift in UV lambda-max and altered hydrogen-bonding capacity [1]. The quantitative conversion of 3,5-dibromo-2-nitroaniline via SnCl2 reduction followed by cyclization ensures a >75% overall yield of the specific 4,6-dibromo heterocycle, providing a reliable, scalable route that generic mixed-halogen precursors cannot match [1].
| Evidence Dimension | Regiochemical fidelity in benzotriazole cyclization |
| Target Compound Data | Exclusively yields 4,6-dibromobenzotriazole (3,5-Dibromo-2-nitroaniline) |
| Comparator Or Baseline | Yields inseparable mixtures of 4,5-, 4,6-, and 5,6-dibromobenzotriazoles (Mixed dibromonitroanilines) |
| Quantified Difference | 100% target regioselectivity, preventing downstream dilution of active pharmaceutical ingredients. |
| Conditions | Reduction (SnCl2 or Fe/AcOH) followed by diazotization (NaNO2/HCl) and cyclization. |
Guarantees the structural exactness required for structure-activity relationship (SAR) profiling and regulatory compliance in pharmaceutical intermediate synthesis.
Because 3,5-dibromobenzene-1,2-diamine degrades rapidly upon exposure to air, 3,5-dibromo-2-nitroaniline is a practical procurement alternative for facilities requiring this diamine. The stable nitro compound can be stored in bulk and reduced on demand using iron powder/acetic acid or stannous chloride, providing fresh, high-purity diamine immediately prior to condensation reactions for quinoxaline or benzimidazole synthesis [1].
In pharmaceutical development, specific halogenation patterns dictate the binding efficacy of benzotriazole-based protein kinase inhibitors. 3,5-Dibromo-2-nitroaniline serves as the definitive starting material for synthesizing 4,6-dibromobenzotriazole derivatives, ensuring >98% regiochemical purity and avoiding the costly separation of isomeric mixtures that occur when using less specific precursors [2].
For advanced materials research, the exact 3,5-dibromo substitution pattern provides specific steric hindrance and electronic properties when integrated into polymer backbones. Procuring this specific isomer allows materials scientists to reliably synthesize brominated diamine monomers for cross-linking or further functionalization via Suzuki or Heck coupling, ensuring batch-to-batch reproducibility in polymer thermal and optical properties [3].